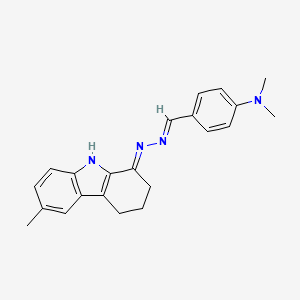![molecular formula C24H31FN2O3 B6134911 N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6134911.png)
N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system.
科学研究应用
N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been used in several scientific studies to investigate its effects on the endocannabinoid system. This compound has been shown to bind to CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound has also been shown to have a high affinity for these receptors, which suggests that it may be a potent agonist of the endocannabinoid system.
作用机制
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is similar to other synthetic cannabinoids, which act as agonists of the endocannabinoid system. This system plays a critical role in regulating several physiological processes, including pain sensation, appetite, mood, and memory. This compound has been shown to activate CB1 and CB2 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system may be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in scientific studies. This compound has been shown to induce hypothermia, which is a decrease in body temperature. This compound has also been shown to decrease locomotor activity, which suggests that it may have sedative effects. Additionally, this compound has been shown to have analgesic effects, which may be due to its activation of the endocannabinoid system.
实验室实验的优点和局限性
N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has several advantages for use in scientific research. This compound is stable and can be easily synthesized in large quantities. Additionally, this compound has a high affinity for CB1 and CB2 receptors, which makes it a potent agonist of the endocannabinoid system. However, there are also limitations to using this compound in lab experiments. This compound is highly lipophilic, which makes it difficult to dissolve in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its effects on the body.
未来方向
There are several future directions for research on N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of interest is the potential therapeutic uses of this compound. This compound has been shown to have analgesic effects, which may make it a potential treatment for chronic pain. Additionally, this compound may have potential as a treatment for anxiety and depression, as it has been shown to have sedative effects. Another area of interest is the potential for this compound to be used as a tool for studying the endocannabinoid system. This compound has a high affinity for CB1 and CB2 receptors, which makes it a potent agonist of this system. Further research is needed to fully understand the potential uses of this compound in scientific research.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to bind to CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound has several biochemical and physiological effects, including hypothermia, decreased locomotor activity, and analgesia. While there are limitations to using this compound in lab experiments, this compound has several potential uses in scientific research. Future research on this compound may lead to new insights into the endocannabinoid system and potential therapeutic uses for this compound.
合成方法
The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-fluorobenzyl chloride with 3-(3,4-dimethoxyphenyl)propylamine to form an intermediate, which is then reacted with piperidinecarboxylic acid to produce this compound. This synthesis method has been described in detail in several scientific publications and is considered to be a reliable and efficient method for producing this compound.
属性
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O3/c1-29-22-10-7-18(16-23(22)30-2)4-3-13-26-24(28)20-11-14-27(15-12-20)17-19-5-8-21(25)9-6-19/h5-10,16,20H,3-4,11-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHBJESKQUWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)amino]-4-oxobutanoic acid](/img/structure/B6134833.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6134845.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B6134861.png)
![5-benzyl-2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6134867.png)
![methyl 5-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate](/img/structure/B6134875.png)
![ethyl 5-[(2-{5-[(methylamino)carbonyl]-2-thienyl}-1-pyrrolidinyl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6134880.png)
![2-amino-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6134907.png)
![2-{4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134912.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6134917.png)
![2-(3-butenoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134925.png)
![5-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-2,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6134936.png)
![2-{[(3-chlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6134947.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)